2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one, also known as 2C-B, is a synthetic psychedelic drug of the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin. It is a potent agonist of the 5-HT2A serotonin receptor and has been used in scientific research for its neurochemical and physiological effects. It has also been used in the treatment of depression and anxiety.
Scientific Research Applications
Medicinal Chemistry: Antifungal Agents
The difluoromethyl group in compounds like 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one has been explored for its potential in creating novel antifungal agents. These compounds have been tested against phytopathogenic fungi, showing moderate to excellent activities . The introduction of the difluoromethyl group into pyrazole carboxylic acid amides has led to the development of commercial fungicides such as isopyrazam and sedaxane .
Organic Synthesis: Building Blocks
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its reactive sites allow for various substitutions and modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .
Drug Design: Structure-Activity Relationship (SAR)
The structure of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one can be used in SAR studies to optimize the biological activity of new drugs. By modifying its structure systematically, researchers can identify how changes affect the activity and develop more potent and selective agents .
Biochemistry: Enzyme Inhibition
Compounds with a difluoromethyl group have been shown to inhibit certain enzymes, such as succinate dehydrogenase (SDH), which is a key enzyme in the mitochondrial respiratory chain. This inhibition is crucial for the development of fungicides and can be applied to other areas where enzyme regulation is needed .
Agricultural Chemistry: Crop Protection
As mentioned earlier, the difluoromethyl group is prominent in the development of fungicides2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one could be a precursor or a lead compound in creating new agents for crop protection, contributing to the control of plant diseases and enhancing food security .
properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-4-7(6-14)9(12)13/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYPSAOKMCNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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